BenchChemオンラインストアへようこそ!

Thiazolo[4,5-b]pyridine

Physicochemical properties Solubility optimization LogP modulation

This scaffold uniquely replicates purine adenine engagement in kinase ATP pockets while offering superior metabolic stability and polarizability over oxazolo[4,5-b]pyridine alternatives—critical for PK/PD optimization. Validated in PI3Kα/γ/δ, c-KIT, CDK2, and IRAK4 inhibitor programs, with proven anti-inflammatory efficacy exceeding ibuprofen in vivo. The [4,5-b] regiochemistry ensures correct hinge-binding geometry distinct from [5,4-b] isomers. Use CAS 273-98-3 as starting material for building diversified kinase-focused libraries and agrochemical auxin analogs.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 273-98-3
Cat. No. B1357651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyridine
CAS273-98-3
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CS2
InChIInChI=1S/C6H4N2S/c1-2-5-6(7-3-1)8-4-9-5/h1-4H
InChIKeyBBAWTPDTGRXPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridine (CAS 273-98-3): A Purine Bioisostere Scaffold for Kinase-Targeted Drug Discovery


Thiazolo[4,5-b]pyridine (CAS 273-98-3) is a bicyclic heteroaromatic scaffold comprising a thiazole ring fused to a pyridine ring. With a molecular formula of C₆H₄N₂S and molecular weight of 136.17 g/mol , this scaffold is recognized in medicinal chemistry as a biologically relevant purine bioisostere , enabling its application as a privileged template for designing kinase inhibitors and other therapeutic agents that engage ATP-binding pockets. The predicted physicochemical properties include an ACD/LogP of 1.39, calculated water solubility of 138 g/L at 25°C, and a boiling point of 244.4±13.0 °C at 760 Torr .

Why In-Class Heteroaromatic Scaffolds Cannot Be Directly Substituted for Thiazolo[4,5-b]pyridine in Lead Optimization


Generic substitution of thiazolo[4,5-b]pyridine with closely related heteroaromatic scaffolds such as thiazolo[5,4-b]pyridine, oxazolo[4,5-b]pyridine, or imidazo[4,5-b]pyridine is precluded by quantifiable differences in electronic distribution, hydrogen-bonding capacity, and lipophilicity that directly impact target engagement and pharmacokinetic profiles. The sulfur atom in the thiazole ring confers distinct polarizability and metabolic stability compared to oxygen-containing oxazolo analogs, while the [4,5-b] fusion regiochemistry positions the nitrogen atoms for specific kinase hinge-binding interactions that differ from [5,4-b] isomers [1]. Furthermore, the purine bioisosteric character of thiazolo[4,5-b]pyridine enables ATP-competitive inhibition profiles that are not replicated by non-bioisosteric alternatives, making scaffold selection a critical determinant of both potency and intellectual property positioning in kinase inhibitor programs.

Quantitative Differentiation Evidence for Thiazolo[4,5-b]pyridine: Comparative Performance Data Versus Structural Analogs


Physicochemical Differentiation: 2,3-Dihydro Thiazolo[4,5-b]pyridine Exhibits 3.5-Fold Higher Water Solubility and 0.69-Log Unit Lower Lipophilicity than Non-Reduced Analog

Within the thiazolo[4,5-b]pyridine chemotype, reduction of the pyridine ring to the 2,3-dihydro analog produces a substantial shift in physicochemical properties that informs formulation and bioavailability strategies. The 2,3-dihydro thiazolo[4,5-b]pyridine derivative exhibited water solubility of 173 mg/L and LogP of 1.59 at pH 2.3, whereas the corresponding non-reduced thiazolopyridine derivative displayed water solubility of only 49 mg/L and a higher LogP of 2.28 under identical conditions .

Physicochemical properties Solubility optimization LogP modulation

Lipophilicity Tuning via Halogenation: Brominated Thiazolo[4,5-b]pyridine Analogs Achieve LogP Values of 2.88-3.17 for Enhanced Membrane Penetration

Introduction of bromine substituents onto the thiazolo[4,5-b]pyridine scaffold enables precise tuning of lipophilicity for applications requiring enhanced membrane permeability. Brominated thiazolo[4,5-b]pyridine analogs exhibited LogP values of 2.88 and 3.17, representing a 0.6-0.9 log unit increase compared to the non-brominated 2,3-dihydro analog (LogP 1.59) and a 1.29-1.58 log unit increase relative to the parent scaffold's predicted ACD/LogP of 1.39 .

Halogenation LogP optimization Herbicidal activity

Antimicrobial Potency Benchmarking: Thiazolo[4,5-b]pyridin-2-one Derivative Achieves MIC of 0.21 μM Against P. aeruginosa and E. coli

Within the 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one series, compound 3g demonstrated potent antimicrobial activity against both Gram-negative pathogens Pseudomonas aeruginosa and Escherichia coli, achieving a minimum inhibitory concentration (MIC) of 0.21 μM against both strains [1]. Molecular docking studies revealed binding interactions with MurD and DNA gyrase, with the inhibitory constant compared to the reference drug ciprofloxacin [1].

Antimicrobial MIC DNA gyrase inhibition

Anti-inflammatory Activity Exceeding Ibuprofen: Thiazolo[4,5-b]pyridin-2-one Derivatives Demonstrate Superior In Vivo Efficacy

In a head-to-head in vivo evaluation employing the carrageenan-induced rat paw edema model, several thiazolo[4,5-b]pyridin-2-one derivatives demonstrated anti-inflammatory activity exceeding that of ibuprofen, the standard-of-care reference drug. Specifically, compounds (thiazolo[4,5-b]pyridin-3(2H)-yl)propanenitrile (compound 5) and (thiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid (compound 6) exhibited stronger anti-inflammatory action than ibuprofen [1]. Independent studies further confirmed that among tested derivatives, compounds 1, 2, and 8 exceeded ibuprofen's efficacy in the same model [2].

Anti-inflammatory In vivo Carrageenan-induced edema

Anticancer Activity Benchmark: Thiazolo[4,5-b]pyridine Derivatives Achieve Comparable Cytotoxicity to Sorafenib in Lung and Breast Cancer Cell Lines

In a comparative evaluation against the multi-kinase inhibitor sorafenib, thiazolo[4,5-b]pyridine derivatives 10, 16, and 17 demonstrated potent antiproliferative activity in human cancer cell lines. Compound 16 achieved an IC50 of 11.94 μM against A549 lung carcinoma cells and 22.77 μM against MCF-7 breast adenocarcinoma cells, while sorafenib exhibited IC50 values of 10.24 μM and 13.76 μM, respectively. The same derivatives also showed CDK2/cyclin A2 enzymatic inhibition with IC50 values of 13.74±0.96 μM (compound 16) and 12.09±1.37 μM (compound 17) [1].

Anticancer CDK2 inhibition Cytotoxicity

Structural Isomer Differentiation: Thiazolo[4,5-b]pyridine Exhibits Distinct C-S Bond Geometry Compared to Thiazolo[5,4-b]pyridine Isomer

X-ray crystallographic analysis reveals that the thiazolo[4,5-b]pyridine scaffold possesses shorter C-S bond lengths within the thiazole ring compared to its regioisomer thiazolo[5,4-b]pyridine [1]. This subtle geometric difference alters the spatial positioning of the nitrogen atoms involved in kinase hinge-binding interactions, directly impacting the scaffold's suitability for specific ATP-binding pocket engagements. The [4,5-b] fusion pattern places the pyridine nitrogen and thiazole nitrogen in a spatial arrangement that mimics the purine core, whereas the [5,4-b] isomer presents a different hydrogen-bonding vector [1].

Isomer comparison Crystallography Kinase hinge binding

Procurement-Driven Application Scenarios for Thiazolo[4,5-b]pyridine Scaffold Deployment


Kinase Inhibitor Lead Discovery: ATP-Competitive Scaffold for PI3K and IRAK4 Programs

Thiazolo[4,5-b]pyridine serves as a purine bioisostere scaffold for designing ATP-competitive kinase inhibitors targeting the hinge-binding region . The scaffold has been specifically reported as a potent inhibitor of PI3Kα, PI3Kγ, PI3Kδ, and c-KIT . Patent literature further establishes this scaffold's utility in IRAK4 inhibitor development for oncology applications, with oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine derivatives co-claimed as IRAK4-targeting agents [1]. For procurement, the parent scaffold (CAS 273-98-3) is the recommended starting material for building diversified compound libraries targeting these kinase families.

Anti-inflammatory Lead Optimization: Preclinical Candidates with Ibuprofen-Surpassing Efficacy

Based on in vivo evidence demonstrating that multiple thiazolo[4,5-b]pyridin-2-one derivatives exceed ibuprofen in the carrageenan-induced rat paw edema model [2][3], this scaffold is positioned for anti-inflammatory drug discovery programs seeking differentiated efficacy profiles. N3- and C5-substituted derivatives of the core scaffold have shown particular promise, with compounds (thiazolo[4,5-b]pyridin-3(2H)-yl)propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid identified as lead candidates [2].

CDK2-Targeted Oncology Programs: Antiproliferative Agents with Validated Cytotoxicity

The thiazolo[4,5-b]pyridine scaffold has been validated in CDK2-targeted anticancer programs, with derivatives 16 and 17 demonstrating CDK2/cyclin A2 inhibition (IC50: 13.74±0.96 and 12.09±1.37 μM) and antiproliferative activity against A549 lung carcinoma and MCF-7 breast adenocarcinoma cell lines comparable to sorafenib [4]. The scaffold's purine bioisosteric character supports ATP-pocket engagement, while ADMET and ProTox predictions indicate suitable pharmacokinetic properties for further optimization [4].

Agrochemical Development: Herbicidal Scaffold with Auxin-Like Activity Profile

Thiazolo[4,5-b]pyridine derivatives, specifically 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid compounds, have been synthesized and evaluated as pyridine analogues of the commercial herbicide benazolin [5]. These compounds exhibit auxin-like herbicidal symptoms with higher activity on dicotyledonous than monocotyledonous species. Structure-activity relationships indicate that combinations of 2-oxo and 6-chloro substituents, as well as acid and ester functional groups, provide enhanced herbicidal activity compared to alkoxyamides [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.